molecular formula C16H20N8 B12341093 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341093
M. Wt: 324.38 g/mol
InChI Key: FICDGXNPBOQNHW-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the cellular response to DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the cellular response to DNA damage.

    Medicine: It is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit CHK1.

    Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves the inhibition of CHK1, a serine-threonine kinase that plays a crucial role in the DNA damage response. By inhibiting CHK1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the ATR-CHK1 pathway and the regulation of cell cycle checkpoints .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency as a CHK1 inhibitor. This makes it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[5-amino-4-(piperidin-3-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c17-5-12-8-22-16(10-20-12)24-15-4-14(13(18)9-23-15)21-7-11-2-1-3-19-6-11/h4,8-11,19H,1-3,6-7,18H2,(H2,21,22,23,24)

InChI Key

FICDGXNPBOQNHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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